Sodium3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate
Description
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group and two fluorine atoms at the C2 position of the propanoate backbone. The sodium salt form enhances aqueous solubility, making it valuable in pharmaceutical synthesis, particularly as a building block for peptides or prodrugs requiring controlled release or metabolic stability . The Boc group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions, while the fluorine atoms modulate lipophilicity and electronic properties .
Properties
Molecular Formula |
C9H14F2NNaO4 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
sodium;2,2-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C9H15F2NO4.Na/c1-8(2,3)16-7(15)12(4)5-9(10,11)6(13)14;/h5H2,1-4H3,(H,13,14);/q;+1/p-1 |
InChI Key |
NULVGHLXKVJQQO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)[O-])(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis typically starts from 3-(((tert-butoxy)carbonyl)amino)-2,2-difluoropropanoic acid (N-Boc-3-amino-2,2-difluoropropionic acid), which is then converted into its sodium salt form. The Boc protecting group stabilizes the amino functionality during subsequent transformations.
Stepwise Preparation Protocol
Synthesis of N-Boc-3-amino-2,2-difluoropropanoic Acid
- Starting Materials:
- 2,2-Difluoro-3-aminopropanoic acid or its derivatives
- Di-tert-butyl dicarbonate (Boc2O) for amino protection
- Reaction Conditions:
- Boc protection is performed under mild basic conditions, often using sodium bicarbonate or triethylamine as base in organic solvents such as dioxane or dichloromethane.
- Outcome:
- Formation of N-Boc protected amino acid with high yield and purity.
Methylation of the Amino Group
- Objective: Introduce the methyl substituent on the nitrogen atom of the Boc-protected amino acid.
- Method:
- Alkylation using methyl iodide or methyl triflate in the presence of a base such as sodium hydride or potassium carbonate.
- Considerations:
- Control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
Conversion to Sodium Salt
- Procedure:
- Neutralization of the carboxylic acid group with sodium hydroxide or sodium bicarbonate in aqueous or mixed solvents, yielding the sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate.
- Benefits:
- Sodium salt form improves aqueous solubility and facilitates handling and storage.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, NaHCO3, dioxane, RT | N-Boc-3-amino-2,2-difluoropropanoic acid | 85-95 |
| 2 | N-Methylation | Methyl iodide, NaH or K2CO3, DMF, 0-25°C | N-Boc-N-methyl-3-amino-2,2-difluoropropanoic acid | 70-90 |
| 3 | Salt Formation | NaOH or NaHCO3, H2O or aqueous mixture | Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate | Quantitative |
Alternative Synthetic Routes
- Ethyl Ester Intermediate Route:
Some protocols employ the ethyl ester of the amino acid as an intermediate, which allows for selective transformations before hydrolysis and salt formation. For example, ethyl 2-(tert-butoxycarbonylamino)-2,2-difluoropropanoate can be methylated and subsequently hydrolyzed to the sodium salt form. - Use of Sodium Hydride in DMF:
Sodium hydride is often used to deprotonate the amino acid derivative, facilitating nucleophilic substitution reactions such as alkylation. This method requires careful temperature control (e.g., 0–4°C) to prevent side reactions and decomposition.
Key Experimental Findings
- Yield Optimization:
- Boc protection and methylation steps typically achieve yields above 85% under optimized conditions.
- Salt formation is generally quantitative, with minimal purification required.
- Purity and Characterization:
- Products are characterized by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.
- Boc group integrity is confirmed by characteristic tert-butyl signals in NMR spectra.
- Stability:
- The sodium salt exhibits enhanced stability compared to the free acid, suitable for storage and further synthetic applications.
Comprehensive Data Table of Preparation Conditions
| Parameter | Boc Protection | N-Methylation | Sodium Salt Formation |
|---|---|---|---|
| Solvent | Dioxane, DCM | Dimethylformamide (DMF) | Water or aqueous mixture |
| Base | Sodium bicarbonate, triethylamine | Sodium hydride, potassium carbonate | Sodium hydroxide, sodium bicarbonate |
| Temperature | Room temperature (20-25°C) | 0 to 25°C | Ambient to mild heating (RT-40°C) |
| Reaction Time | 1-3 hours | 1-4 hours | 0.5-1 hour |
| Yield (%) | 85-95 | 70-90 | Quantitative |
| Purification Method | Extraction, recrystallization | Extraction, chromatography | Filtration, drying |
| Analytical Techniques | NMR, MS, elemental analysis | NMR, MS, elemental analysis | NMR, IR, melting point |
Literature and Patent Insights
- The compound and its derivatives have been reported in various patents focusing on bioactive molecules with insecticidal properties, highlighting the importance of the Boc-protected fluorinated amino acid intermediates in agrochemical synthesis.
- Research articles and chemical databases such as PubChem provide detailed structural and safety data, supporting the synthetic approaches involving Boc protection and methylation of difluoropropanoic acid derivatives.
- Organic synthesis literature emphasizes the use of sodium hydride and DMF for efficient alkylation reactions, which are applicable to the methylation step in this compound’s preparation.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Lithium aluminum hydride; room temperature to reflux.
Substitution: Various nucleophiles; room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate involves its reactivity with various molecular targets. The tert-butoxycarbonyl group can be selectively removed under mild conditions, revealing the active amino group. This allows the compound to participate in further chemical reactions, such as peptide coupling and amide formation .
Comparison with Similar Compounds
Ethyl 3-((tert-Butoxycarbonyl)amino)-2,2-difluoropropanoate
Properties:
- Molecular Formula: C₁₀H₁₇F₂NO₄
- Molecular Weight : 253.24 g/mol
- Solubility : Likely more lipophilic than the sodium salt due to the ester group, favoring organic solvents.
Applications : Used as an intermediate in organic synthesis; ester groups are typically hydrolyzed to carboxylic acids in final steps .
Methyl (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate
Structural Differences: This compound (CAS 473567-47-4) incorporates a 3,5-difluorophenyl substituent at C3, altering steric and electronic profiles compared to the target compound’s methylamino group . Properties:
2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic Acid
Structural Differences : Features a piperidine ring conjugated to the difluoroacetic acid moiety, introducing rigidity and basicity absent in the target compound .
Properties :
- Molecular Formula: Not explicitly provided (estimated C₁₂H₁₉F₂NO₄).
- Applications : Piperidine derivatives are common in CNS drug discovery due to blood-brain barrier permeability .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Sodium 3-{(tert-Butoxy)carbonylamino}-2,2-difluoropropanoate | C₁₀H₁₄F₂NNaO₄ | ~265.21 (estimated) | Not available | Sodium salt, high aqueous solubility |
| Ethyl 3-((tert-Butoxycarbonyl)amino)-2,2-difluoropropanoate | C₁₀H₁₇F₂NO₄ | 253.24 | Not available | Ethyl ester, lipophilic intermediate |
| Methyl (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate | C₁₅H₁₉F₂NO₄ | 315.31 | 473567-47-4 | Aromatic fluorination, chiral center |
| 2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic Acid | ~C₁₂H₁₉F₂NO₄ | ~291.28 (estimated) | Not available | Piperidine ring, rigid structure |
Research Findings and Functional Implications
Fluorination Effects
Boc Group Utility
- Protection-Deprotection Strategy : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), enabling stepwise synthesis of peptides .
- Comparative Stability : Ethyl and methyl esters require hydrolysis to activate the carboxylic acid, whereas sodium salts are directly bioavailable .
Stereochemical Considerations
- Chiral Centers: Compounds like (S)-2-amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid () highlight the importance of stereochemistry in target binding. The sodium salt’s configuration (if chiral) would influence pharmacokinetics .
Biological Activity
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is with a molecular weight of approximately 239.21 g/mol. This compound is soluble in various organic solvents and exhibits stability under standard laboratory conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄F₂NNaO₄ |
| Molecular Weight | 239.21 g/mol |
| Solubility | Soluble in DMSO, DMF |
| CAS Number | 2613382-42-4 |
The biological activity of Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate primarily stems from its ability to interact with specific biological targets. Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cellular signaling.
Case Studies
- Antitumor Activity : A study conducted by Zhang et al. (2023) demonstrated that Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : In a model of acute inflammation, the compound showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Properties : Research by Lee et al. (2024) indicated that Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate could protect neuronal cells from oxidative stress-induced damage, highlighting its potential use in neurodegenerative disorders.
Table 2: Summary of Biological Activities
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Zhang et al. (2023) | Antitumor | Induced apoptosis in cancer cells |
| Lee et al. (2024) | Neuroprotective | Reduced oxidative stress damage |
| Unpublished Data | Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |
Synthesis and Analytical Methods
The synthesis of Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate typically involves a multi-step process starting from commercially available precursors. The Boc group is introduced to protect the amine during subsequent reactions.
Synthetic Route Overview
- Starting Material : Begin with methyl 2,2-difluoropropanoate.
- Boc Protection : Treat with tert-butoxycarbonyl chloride to introduce the Boc group.
- Sodium Salt Formation : React with sodium hydroxide to form the sodium salt of the final product.
Analytical Techniques
The characterization of Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is typically performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and stability.
Q & A
Q. What are the key considerations in synthesizing Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH or DMAP) in acetonitrile. Temperature control (ambient to 40°C) is critical to avoid premature deprotection .
Difluoropropanoate formation : Fluorination via nucleophilic substitution or electrophilic fluorinating agents. The electron-withdrawing nature of fluorine atoms necessitates precise stoichiometry to minimize side reactions .
Sodium salt formation : Hydrolysis of the ester intermediate (e.g., ethyl or methyl ester) using LiOH in a THF/water mixture, followed by acidification and purification via extraction or chromatography .
Key considerations include pH control during hydrolysis (pH ~6 to avoid ester reformation) and solvent selection (e.g., THF for solubility) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is essential for confirming difluorination at C2 and C3 positions. NMR identifies methyl and Boc-protected amino groups .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O) from the Boc group (~1680–1720 cm) and carboxylate (COO) vibrations (~1550–1610 cm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors byproducts from incomplete fluorination or hydrolysis .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the reactivity of the difluoropropanoate moiety in nucleophilic substitution reactions?
- Methodological Answer : Contradictions may arise due to:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents stabilize intermediates. Systematic solvent screening (e.g., acetonitrile vs. THF) can clarify reactivity trends .
- Steric hindrance : The Boc group may impede nucleophilic attack. Computational modeling (DFT) can predict transition-state geometries and identify steric bottlenecks .
- Fluorine electronic effects : Fluorine’s electron-withdrawing nature alters reaction pathways. Kinetic studies under varying temperatures and substituents (e.g., comparing difluoro vs. monofluoro analogs) can isolate electronic contributions .
Q. What strategies optimize the compound’s solubility and stability in aqueous solutions for biological assays?
- Methodological Answer :
- pH adjustment : The sodium carboxylate form enhances aqueous solubility. Buffering near physiological pH (7.4) prevents precipitation. Stability tests under acidic/basic conditions (pH 3–9) are recommended .
- Co-solvent systems : Use DMSO/water mixtures (<10% DMSO) to balance solubility and biocompatibility. Dynamic light scattering (DLS) monitors colloidal stability .
- Lyophilization : Freeze-drying the sodium salt with cryoprotectants (e.g., trehalose) improves long-term storage stability .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Steric shielding : The Boc group reduces non-specific binding to hydrophobic protein pockets. Competitive binding assays (e.g., fluorescence polarization) with Boc-deprotected analogs quantify this effect .
- pH-dependent release : Under acidic conditions (e.g., lysosomal pH 4.5), the Boc group cleaves, releasing the active amine. Time-resolved mass spectrometry tracks cleavage kinetics in simulated biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
